Lipophilicity Differentiation: LogP vs. Hydroxymethylmelamine
The predicted octanol/water partition coefficient (LogP) of ((4,6-dimethyl-1,3,5-triazin-2-yl)amino)methanol is –0.0769, significantly more lipophilic than the 4,6‑diamino analog (hydroxymethylmelamine, CAS 937‑35‑9), which has a predicted LogP of approximately –0.70 (ACD/Labs estimate) . The ~0.62 log unit difference corresponds to roughly a 4‑fold higher partition into octanol, potentially affecting membrane permeability and organic‑phase reactivity.
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = –0.0769 |
| Comparator Or Baseline | Hydroxymethylmelamine (4,6‑diamino analog), LogP ≈ –0.70 |
| Quantified Difference | ΔLogP ≈ +0.62 (target more lipophilic) |
| Conditions | In silico prediction (data from supplier & ACD/Labs); experimental LogP not reported |
Why This Matters
For procurement decisions in drug discovery or agrochemical campaigns, the higher LogP may favor CNS penetration or organic‑solvent processability compared with the more polar diamine analog.
